molecular formula C19H17ClFNO3S2 B2536509 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole CAS No. 850927-39-8

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole

Cat. No. B2536509
CAS RN: 850927-39-8
M. Wt: 425.92
InChI Key: XUXQXMYVAOMASX-UHFFFAOYSA-N
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Description

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BCS-1 and is a member of the oxazole family.

Scientific Research Applications

Fluorescent Molecular Probes Development

2,5-Diphenyloxazoles, including derivatives similar to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, have been synthesized as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, suitable for developing ultrasensitive fluorescent molecular probes. Such probes can study a variety of biological events and processes due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Anticancer Activity

A novel series of 4-arylsulfonyl-1,3-oxazoles, structurally related to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, demonstrated anticancer activities against multiple cancer cell lines, including Glioblastoma and Gliosarcoma. These findings suggest potential for further in-depth studies and the synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Synthetic Chemistry Applications

Research into the synthesis and characterization of 1,3-oxazole derivatives, including those similar to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, has provided valuable insights into the preparation of complex molecules. These studies contribute to the development of methodologies for creating derivatives with potential applications in medicinal chemistry and materials science (Williams & Fu, 2010; Patil & Luzzio, 2016).

Corrosion Inhibition

Derivatives of 1,2,4-triazole and oxadiazole, sharing structural similarities with 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, have shown promise as corrosion inhibitors for mild steel in acidic media. Such compounds offer a very good inhibition efficiency, highlighting their potential in protecting metals against corrosion (Lagrenée et al., 2002).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, analogous to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, have demonstrated effective antibacterial activities against rice bacterial leaf blight. These compounds not only exhibit potent antibacterial properties but also stimulate plant resistance against pathogens, offering a promising approach for protecting crops from bacterial diseases (Shi et al., 2015).

properties

IUPAC Name

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3S2/c1-2-3-12-26-19-18(27(23,24)16-10-6-14(20)7-11-16)22-17(25-19)13-4-8-15(21)9-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXQXMYVAOMASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole

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